Cas no 1514779-06-6 (2-methyl-2-(2-phenylphenyl)propanal)

2-methyl-2-(2-phenylphenyl)propanal 化学的及び物理的性質
名前と識別子
-
- 2-methyl-2-(2-phenylphenyl)propanal
- 1514779-06-6
- EN300-1860923
-
- インチ: 1S/C16H16O/c1-16(2,12-17)15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-12H,1-2H3
- InChIKey: OLJJITXLERYVFP-UHFFFAOYSA-N
- ほほえんだ: O=CC(C)(C)C1C=CC=CC=1C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 224.120115130g/mol
- どういたいしつりょう: 224.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
2-methyl-2-(2-phenylphenyl)propanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1860923-0.05g |
2-methyl-2-(2-phenylphenyl)propanal |
1514779-06-6 | 0.05g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1860923-0.25g |
2-methyl-2-(2-phenylphenyl)propanal |
1514779-06-6 | 0.25g |
$1170.0 | 2023-09-18 | ||
Enamine | EN300-1860923-10.0g |
2-methyl-2-(2-phenylphenyl)propanal |
1514779-06-6 | 10g |
$5467.0 | 2023-06-01 | ||
Enamine | EN300-1860923-0.5g |
2-methyl-2-(2-phenylphenyl)propanal |
1514779-06-6 | 0.5g |
$1221.0 | 2023-09-18 | ||
Enamine | EN300-1860923-5.0g |
2-methyl-2-(2-phenylphenyl)propanal |
1514779-06-6 | 5g |
$3687.0 | 2023-06-01 | ||
Enamine | EN300-1860923-10g |
2-methyl-2-(2-phenylphenyl)propanal |
1514779-06-6 | 10g |
$5467.0 | 2023-09-18 | ||
Enamine | EN300-1860923-1g |
2-methyl-2-(2-phenylphenyl)propanal |
1514779-06-6 | 1g |
$1272.0 | 2023-09-18 | ||
Enamine | EN300-1860923-5g |
2-methyl-2-(2-phenylphenyl)propanal |
1514779-06-6 | 5g |
$3687.0 | 2023-09-18 | ||
Enamine | EN300-1860923-2.5g |
2-methyl-2-(2-phenylphenyl)propanal |
1514779-06-6 | 2.5g |
$2492.0 | 2023-09-18 | ||
Enamine | EN300-1860923-0.1g |
2-methyl-2-(2-phenylphenyl)propanal |
1514779-06-6 | 0.1g |
$1119.0 | 2023-09-18 |
2-methyl-2-(2-phenylphenyl)propanal 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
2-methyl-2-(2-phenylphenyl)propanalに関する追加情報
Professional Introduction to 2-methyl-2-(2-phenylphenyl)propanal (CAS No. 1514779-06-6)
2-methyl-2-(2-phenylphenyl)propanal, a compound with the chemical formula C14H14O, is a significant molecule in the field of organic chemistry and pharmaceutical research. This aldehyde derivative is characterized by its unique structural features, which include a bulky phenyl group and a methyl-substituted propanal backbone. The presence of these functional groups makes it a versatile intermediate in synthetic chemistry and a potential candidate for various biochemical applications.
The compound's molecular structure, featuring two phenyl rings connected through an aldehyde group, suggests its utility in the synthesis of more complex molecules. Specifically, the aldehyde functionality (–CHO) is highly reactive and can participate in condensation reactions, forming Schiff bases or acting as a precursor for more intricate heterocyclic compounds. This reactivity has been explored in recent studies aiming to develop novel pharmaceutical agents.
In the realm of pharmaceutical research, 2-methyl-2-(2-phenylphenyl)propanal has garnered attention due to its potential role as an intermediate in the synthesis of bioactive molecules. For instance, researchers have investigated its use in creating derivatives that exhibit antimicrobial or anti-inflammatory properties. The phenyl groups in its structure contribute to hydrophobic interactions, which are often crucial for drug-receptor binding affinity. This has led to its incorporation into libraries of compounds screened for therapeutic efficacy.
Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies indicate that 2-methyl-2-(2-phenylphenyl)propanal can be engineered to interact with specific biological targets, such as enzymes or receptors involved in metabolic pathways. Such interactions are pivotal for designing drugs that modulate these pathways effectively. The compound's ability to adopt multiple conformations also adds to its appeal as a scaffold for drug development.
The synthesis of 2-methyl-2-(2-phenylphenyl)propanal involves multi-step organic reactions, typically starting from readily available precursors like benzaldehyde and isobutyraldehyde. Catalytic methods have been employed to enhance yield and selectivity, ensuring high purity standards required for pharmaceutical applications. These synthetic routes are continuously being optimized to improve efficiency and sustainability, aligning with global trends toward green chemistry practices.
One notable application of 2-methyl-2-(2-phenylphenyl)propanal is in the development of fragrances and flavoring agents. The compound's aromatic properties contribute to desirable olfactory characteristics when incorporated into synthetic perfumes or food additives. Additionally, its stability under various conditions makes it suitable for industrial-scale production without significant degradation.
In conclusion, 2-methyl-2-(2-phenylphenyl)propanal (CAS No. 1514779-06-6) represents a fascinating molecule with broad utility across multiple domains of chemistry and biology. Its structural features enable diverse chemical transformations, making it a valuable building block for pharmaceuticals, fragrances, and other specialty chemicals. As research progresses, the potential applications of this compound are likely to expand further, driven by innovative synthetic methodologies and computational insights.
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